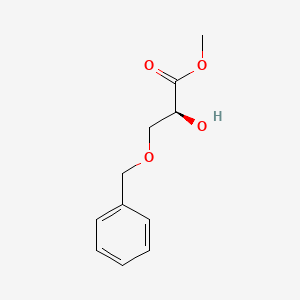
(3-amino-5-(1H-1,2,4-triazol-1-yl)phényl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol is a compound that features a triazole ring, which is known for its wide range of applications in medicinal chemistry and material science. The presence of both amino and hydroxyl functional groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.
Applications De Recherche Scientifique
(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 3(5)-amino-1,2,4-triazoles, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in cellular signaling, gene expression, and immune response, respectively.
Mode of Action
Similar compounds like 3(5)-amino-1,2,4-triazoles typically interact with their targets by binding to the active site, thereby inhibiting the target’s function .
Biochemical Pathways
Given that similar compounds inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase , it can be inferred that this compound may affect pathways related to cellular signaling, gene expression, and immune response.
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting potential anti-cancer effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine hydrochloride with aromatic aldehydes under microwave irradiation, which facilitates the formation of the triazole ring . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of (3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high purity and yield. The use of continuous flow reactors can also be employed to optimize the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the triazole ring.
Major Products
The major products formed from these reactions include substituted triazoles, amines, and alcohols, which can be further utilized in various chemical syntheses and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-1,2,4-triazole: Known for its herbicidal properties and used in various agricultural applications.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic materials and pharmaceuticals.
3-amino-5-methylthio-1H-1,2,4-triazole: Utilized in the production of dyes and as an electrolyte additive in solar cells.
Uniqueness
(3-amino-5-(1H-1,2,4-triazol-1-yl)phenyl)methanol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to form stable complexes with enzymes and receptors makes it a valuable compound in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
[3-amino-5-(1,2,4-triazol-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-8-1-7(4-14)2-9(3-8)13-6-11-5-12-13/h1-3,5-6,14H,4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETIIBMXFIOEOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N2C=NC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethanolamine hydrochloride, [1-3H]](/img/structure/B591581.png)
